

# The Multifaceted Therapeutic Potential of 2-Phenylbenzothiazole Derivatives: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Phenylbenzothiazole**

Cat. No.: **B1203474**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The **2-phenylbenzothiazole** scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds. Particular emphasis is placed on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, with detailed experimental protocols and quantitative data to support further research and development in this promising area.

## Core Synthetic Strategies

The synthesis of **2-phenylbenzothiazole** derivatives is most commonly achieved through the condensation of an o-aminothiophenol with a benzoic acid derivative. One of the classical and widely used methods is the Jacobson synthesis, which involves the cyclization of thiobenzanilides.<sup>[1]</sup> Alternative approaches include the reaction of o-aminothiophenol with benzaldehydes, benzoyl chlorides, or benzyl alcohols.<sup>[2][3]</sup> More contemporary methods also utilize transition metal-catalyzed cross-coupling reactions to form the **2-phenylbenzothiazole** core.<sup>[3]</sup>

A general synthetic scheme involves the reaction of a substituted 2-aminothiophenol with a substituted benzoic acid in the presence of a condensing agent such as polyphosphoric acid

(PPA) or under microwave irradiation. For instance, a mixture of the reactants can be heated, and the resulting product purified by recrystallization.[4]

## Anticancer Activity

**2-Phenylbenzothiazole** derivatives have garnered significant attention for their potent anticancer activities across a range of cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and NF- $\kappa$ B pathways.

## Quantitative Anticancer Data

The cytotoxic effects of various **2-phenylbenzothiazole** derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected derivatives against various cancer cell lines.

| Compound ID | Derivative Substitution                                                       | Cancer Cell Line  | IC50 (μM)            | Reference           |
|-------------|-------------------------------------------------------------------------------|-------------------|----------------------|---------------------|
| 1           | 2-(4-aminophenyl)benzothiazole                                                | MCF-7 (Breast)    | 9 x 10 <sup>-3</sup> | <a href="#">[5]</a> |
| 2           | 2-(3-fluorophenyl)-6-aminobenzothiazole                                       | HEP-2 (Laryngeal) | Moderate             | <a href="#">[5]</a> |
| 3           | 2-(4-fluorophenyl)-6-aminobenzothiazole                                       | MCF-7 (Breast)    | Moderate             | <a href="#">[5]</a> |
| 4a          | 2-((6-nitrobenzothiazol-2-yl)amino)-5-(4-fluorobenzyliden)e)thiazolidin-4-one | HCT-116 (Colon)   | 5.61                 | <a href="#">[6]</a> |
| 4a          | 2-((6-nitrobenzothiazol-2-yl)amino)-5-(4-fluorobenzyliden)e)thiazolidin-4-one | HEPG-2 (Liver)    | 7.92                 | <a href="#">[6]</a> |
| 4a          | 2-((6-nitrobenzothiazol-2-yl)amino)-5-(4-fluorobenzyliden)e)thiazolidin-4-one | MCF-7 (Breast)    | 3.84                 | <a href="#">[6]</a> |

---

|    |                                                                                       |                      |       |     |
|----|---------------------------------------------------------------------------------------|----------------------|-------|-----|
| 4e | 2-((6-nitrobenzothiazol-2-yl)amino)-5-(4-(dimethylamino)benzylidene)thiazolidin-4-one | MCF-7 (Breast)       | 6.11  | [6] |
| 8a | 5-cyano-6-((6-nitrobenzothiazol-2-yl)amino)-2-thioxo-1,2-dihydropyrimidin-4(3H)-one   | MCF-7 (Breast)       | 10.86 | [6] |
| 4d | 2-[(5-Chlorobenzothiazol-2-yl)thio]-N-(3,4-dimethoxyphenyl)-2-phenylacetamide         | AsPC-1 (Pancreatic)  | 7.66  | [7] |
| 4d | 2-[(5-Chlorobenzothiazol-2-yl)thio]-N-(3,4-dimethoxyphenyl)-2-phenylacetamide         | BxPC-3 (Pancreatic)  | 3.99  | [7] |
| 4d | 2-[(5-Chlorobenzothiazol-2-yl)thio]-N-(3,4-dimethoxyphenyl)-2-phenylacetamide         | Capan-2 (Pancreatic) | 8.97  | [7] |

---

|    |                                                                                  |                           |       |     |
|----|----------------------------------------------------------------------------------|---------------------------|-------|-----|
| 4d | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(3,4-dimethoxyphenyl)-2-phenylacetamide | PTJ64i<br>(Paraganglioma) | 6.79  | [7] |
| 4d | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(3,4-dimethoxyphenyl)-2-phenylacetamide | PTJ86i<br>(Paraganglioma) | 12.39 | [7] |
| 4m | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(naphthalen-1-yl)-2-phenylacetamide     | AsPC-1<br>(Pancreatic)    | 8.49  | [7] |
| 4m | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(naphthalen-1-yl)-2-phenylacetamide     | BxPC-3<br>(Pancreatic)    | 9.81  | [7] |
| 4m | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(naphthalen-1-yl)-2-phenylacetamide     | Capan-2<br>(Pancreatic)   | 13.33 | [7] |
| 4m | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-                                        | PTJ64i<br>(Paraganglioma) | 7.84  | [7] |

(naphthalen-1-yl)-2-phenylacetamide

|    |                                                                              |                           |       |     |
|----|------------------------------------------------------------------------------|---------------------------|-------|-----|
| 4m | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(naphthalen-1-yl)-2-phenylacetamide | PTJ86i<br>(Paraganglioma) | 19.92 | [7] |
|----|------------------------------------------------------------------------------|---------------------------|-------|-----|

## Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

### Materials:

- 96-well plates
- Cancer cell lines
- Complete culture medium (e.g., DMEM with 10% FBS)
- **2-Phenylbenzothiazole** derivatives (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
- Microplate reader

### Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately  $1 \times 10^4$  cells/well in 100  $\mu$ L of complete culture medium.[9] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment.[9]

- Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the **2-phenylbenzothiazole** derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
- MTT Addition: Following the treatment period, add 10  $\mu$ L of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[10] Incubate the plates for an additional 4 hours at 37°C.[9][10]
- Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100  $\mu$ L of the solubilization solution to each well to dissolve the purple formazan crystals.[9]
- Absorbance Measurement: Gently mix the contents of the wells to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC<sub>50</sub> value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

## Signaling Pathways in Anticancer Activity

### EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[11] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. **2-Phenylbenzothiazole** derivatives have been shown to inhibit EGFR signaling, thereby exerting their anticancer effects.



[Click to download full resolution via product page](#)

Caption: EGFR Signaling Pathway Inhibition by **2-Phenylbenzothiazole** Derivatives.

### NF- $\kappa$ B Signaling Pathway

Nuclear factor-kappa B (NF- $\kappa$ B) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[12] In many cancers, the NF- $\kappa$ B pathway is constitutively active, which promotes cancer cell proliferation, survival, and metastasis. **2-Phenylbenzothiazole** derivatives have been shown to inhibit the NF- $\kappa$ B signaling pathway.

[Click to download full resolution via product page](#)

Caption: NF-κB Signaling Pathway Inhibition by **2-Phenylbenzothiazole** Derivatives.

## Antimicrobial Activity

Certain **2-phenylbenzothiazole** derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes.

## Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Derivative Substitution                           | Microorganism                 | MIC (µg/mL)       | Reference            |
|-------------|---------------------------------------------------|-------------------------------|-------------------|----------------------|
| 8a          | Thiazolidin-4-one derivative with 4-nitro group   | <i>Pseudomonas aeruginosa</i> | 0.09-0.18 (mg/mL) | <a href="#">[13]</a> |
| 8b          | Thiazolidin-4-one derivative with 4-methoxy group | <i>Pseudomonas aeruginosa</i> | 0.09-0.18 (mg/mL) | <a href="#">[13]</a> |
| 8c          | Thiazolidin-4-one derivative with 4-nitro group   | <i>Escherichia coli</i>       | 0.09-0.18 (mg/mL) | <a href="#">[13]</a> |
| 8d          | Thiazolidin-4-one derivative with 4-methoxy group | <i>Escherichia coli</i>       | 0.09-0.18 (mg/mL) | <a href="#">[13]</a> |
| 25a         | 2-Arylbenzothiazole analog                        | <i>Enterococcus faecalis</i>  | ~1 µM             | <a href="#">[13]</a> |
| 25b         | 2-Arylbenzothiazole analog                        | <i>Enterococcus faecalis</i>  | ~1 µM             | <a href="#">[13]</a> |
| 25c         | 2-Arylbenzothiazole analog                        | <i>Enterococcus faecalis</i>  | ~1 µM             | <a href="#">[13]</a> |
| 25a         | 2-Arylbenzothiazole analog                        | <i>Klebsiella pneumoniae</i>  | 2.03 µM           | <a href="#">[13]</a> |
| 25b         | 2-Arylbenzothiazole analog                        | <i>Klebsiella pneumoniae</i>  | 1.04 µM           | <a href="#">[13]</a> |
| 25c         | 2-Arylbenzothiazole analog                        | <i>Klebsiella pneumoniae</i>  | 1.04 µM           | <a href="#">[13]</a> |

|      |                                                           |                             |              |      |
|------|-----------------------------------------------------------|-----------------------------|--------------|------|
| 83a  | Phenyl urea<br>clubbed<br>benzothiazole<br>analog         | Enterococcus<br>faecalis    | 8            | [13] |
| 83b  | Phenyl urea<br>clubbed<br>benzothiazole<br>analog         | Staphylococcus<br>aureus    | 8            | [13] |
| 83c  | Phenyl urea<br>clubbed<br>benzothiazole<br>analog         | Staphylococcus<br>aureus    | 8            | [13] |
| 107b | 2,5-disubstituted<br>furan<br>benzothiazole<br>derivative | Saccharomyces<br>cerevisiae | 1.6 $\mu$ M  | [13] |
| 107d | 2,5-disubstituted<br>furan<br>benzothiazole<br>derivative | Saccharomyces<br>cerevisiae | 3.13 $\mu$ M | [13] |
| 130a | 2,6-disubstituted<br>benzothiazole<br>derivative          | Moraxella<br>catarrhalis    | 4            | [13] |
| 130b | 2,6-disubstituted<br>benzothiazole<br>derivative          | Moraxella<br>catarrhalis    | 4            | [13] |
| 130c | 2,6-disubstituted<br>benzothiazole<br>derivative          | Moraxella<br>catarrhalis    | 4            | [13] |
| 16c  | Pyrazolone<br>derivative                                  | Staphylococcus<br>aureus    | 0.025 (mM)   | [14] |

## Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[15]

### Materials:

- Petri plates
- Mueller-Hinton Agar (MHA)
- Bacterial/Fungal cultures
- Sterile cork borer (6-8 mm diameter)
- **2-Phenylbenzothiazole** derivatives (dissolved in a suitable solvent like DMSO)
- Positive control (standard antibiotic)
- Negative control (solvent)
- Incubator

### Procedure:

- Media Preparation and Inoculation: Prepare MHA plates.[16] A standardized inoculum of the test microorganism is uniformly spread over the surface of the MHA plate using a sterile cotton swab to create a lawn of growth.[15]
- Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar plate using a sterile cork borer.[15]
- Sample Addition: Carefully add a fixed volume (e.g., 100  $\mu$ L) of the test compound solution at a known concentration into the wells. Similarly, add the positive and negative controls to separate wells.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[15]

- Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

## Anti-inflammatory Activity

**2-Phenylbenzothiazole** derivatives have also been investigated for their potential to alleviate inflammation. The carrageenan-induced paw edema model in rodents is a standard and widely used assay to screen for acute anti-inflammatory activity.

## Quantitative Anti-inflammatory Data

The anti-inflammatory effect is typically measured as the percentage of inhibition of paw edema compared to a control group.

| Compound ID          | Derivative Substitution   | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
|----------------------|---------------------------|--------------|--------------|-----------------------|-----------|
| EA                   | Ellagic Acid (Reference)  | Rat          | 10           | Significant           | [17]      |
| EA                   | Ellagic Acid (Reference)  | Rat          | 30           | Significant           | [17]      |
| Indomethacin         | (Reference)               | Rat          | 5            | Significant           | [17]      |
| Ficus virens extract | (Reference)               | Mouse        | 200          | Significant           | [18]      |
| Ficus virens extract | (Reference)               | Mouse        | 400          | 66.46                 | [18]      |
| Ibuprofen            | (Reference)               | Mouse        | 40           | Significant           | [18]      |
| Compound 1           | 1,3,5-triazine derivative | Rat          | 200          | 96.31                 | [19]      |
| Compound 3           | 1,3,5-triazine derivative | Rat          | 200          | 99.69                 | [19]      |

# Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay induces an acute, non-immune, and reproducible inflammation.[\[17\]](#)

## Materials:

- Wistar or Sprague-Dawley rats
- Carrageenan solution (1% in sterile saline)
- **2-Phenylbenzothiazole** derivatives
- Positive control (e.g., Indomethacin, Diclofenac)
- Vehicle control
- Plethysmometer or calipers
- Syringes and needles

## Procedure:

- Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for a few days. Divide the animals into groups: a control group, a positive control group, and treatment groups for the test compounds.
- Compound Administration: Administer the **2-phenylbenzothiazole** derivatives orally or intraperitoneally to the treatment groups. The control group receives the vehicle, and the positive control group receives the standard anti-inflammatory drug, typically 30-60 minutes before carrageenan injection.[\[17\]](#)
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[\[17\]](#)[\[20\]](#)
- Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[\[20\]](#)

- Data Analysis: Calculate the increase in paw volume (edema) for each group at each time point. The percentage of inhibition of edema is calculated using the following formula: % Inhibition =  $[(V_c - V_t) / V_c] \times 100$  Where V<sub>c</sub> is the average increase in paw volume in the control group, and V<sub>t</sub> is the average increase in paw volume in the treated group.

## Anticonvulsant Activity

Select **2-phenylbenzothiazole** derivatives have shown potential as anticonvulsant agents. The maximal electroshock (MES) seizure test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

## Quantitative Anticonvulsant Data

The anticonvulsant activity is often expressed as the median effective dose (ED<sub>50</sub>), which is the dose of a drug that produces a therapeutic effect in 50% of the population that takes it.

| Compound ID         | Derivative Substitution | Animal Model | ED <sub>50</sub> (mg/kg) | Reference            |
|---------------------|-------------------------|--------------|--------------------------|----------------------|
| Phenobarbital       | (Reference)             | Mouse        | Varies                   | <a href="#">[21]</a> |
| Valproate           | (Reference)             | Mouse        | Varies                   | <a href="#">[21]</a> |
| Amiloride           | (Diuretic Reference)    | Mouse        | 30.2 (TID20)             | <a href="#">[22]</a> |
| Hydrochlorothiazide | (Diuretic Reference)    | Mouse        | 68.2 (TID20)             | <a href="#">[22]</a> |
| Indapamide          | (Diuretic Reference)    | Mouse        | 3.9 (TID20)              | <a href="#">[22]</a> |

\*TID20: Dose that increases the seizure threshold by 20%

## Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This test evaluates the ability of a compound to prevent seizure spread.

**Materials:**

- Mice (e.g., Swiss albino)
- Electroconvulsive shock apparatus with corneal electrodes
- Saline solution
- Topical anesthetic (e.g., proparacaine hydrochloride)
- **2-Phenylbenzothiazole** derivatives
- Positive control (e.g., Phenytoin, Diazepam)
- Vehicle control

**Procedure:**

- Animal Preparation and Grouping: Acclimatize the mice and divide them into control, positive control, and treatment groups.
- Compound Administration: Administer the test compounds, positive control, and vehicle to their respective groups, typically via intraperitoneal injection, at a specific time before the electroshock (e.g., 30 or 60 minutes).
- Electroshock Application: Apply a drop of topical anesthetic to the cornea of each mouse. Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
- Observation: Immediately after the stimulus, observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.
- Data Analysis: The number of animals protected in each group is recorded. The ED50 value can be calculated using probit analysis by testing a range of doses.

## Conclusion

The **2-phenylbenzothiazole** scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities, supported by a growing body of quantitative data and mechanistic understanding, underscores their potential. This technical guide provides a foundational resource for researchers to further explore and exploit the therapeutic benefits of this important class of heterocyclic compounds. The detailed experimental protocols and summaries of biological data are intended to facilitate the design and execution of future studies, ultimately accelerating the translation of these promising molecules into clinical candidates.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. brieflands.com [brieflands.com]
- 2. CN103073520B - Method for synthesizing 2-phenyl benzothiazole and derivative thereof - Google Patents [patents.google.com]
- 3. CN113979966B - Preparation method of 2-phenylbenzothiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. protocols.io [protocols.io]
- 9. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. NF-κB - Wikipedia [en.wikipedia.org]

- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]
- 15. hereditybio.in [hereditybio.in]
- 16. asm.org [asm.org]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phytopharmajournal.com [phytopharmajournal.com]
- 19. mdpi.com [mdpi.com]
- 20. inotiv.com [inotiv.com]
- 21. Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. advances.umw.edu.pl [advances.umw.edu.pl]
- To cite this document: BenchChem. [The Multifaceted Therapeutic Potential of 2-Phenylbenzothiazole Derivatives: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203474#2-phenylbenzothiazole-derivatives-and-their-biological-activity]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)